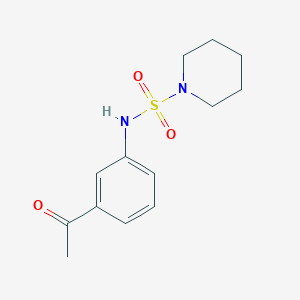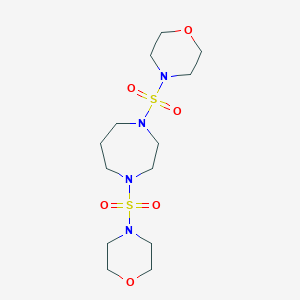
4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDK9 inhibitor, as it has been found to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating gene expression.
Mécanisme D'action
The mechanism of action of 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole involves the inhibition of CDK9 activity. CDK9 is a protein kinase that phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation. Inhibition of CDK9 activity by 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole results in the downregulation of genes involved in cell cycle progression and DNA replication, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The CDK9 inhibitor has been found to have various biochemical and physiological effects. In addition to inhibiting the activity of CDK9, it has also been found to inhibit the activity of CDK7, another protein kinase involved in transcriptional regulation. Furthermore, it has been found to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins, leading to apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The CDK9 inhibitor has several advantages for lab experiments. It has been found to be highly selective for CDK9 and CDK7, with minimal off-target effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, its long-term toxicity and potential side effects are still under investigation.
Orientations Futures
There are several future directions for research on 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole. One area of interest is the development of more potent and selective CDK9 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of CDK9 inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the role of CDK9 in other diseases, such as HIV and neurodegenerative disorders, is still being explored.
Méthodes De Synthèse
The synthesis of 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole involves the reaction of 2-naphthylsulfonyl hydrazine with 4-chloro-3,5-dimethylpyrazole-1-carbonyl chloride in the presence of a base. The resulting compound is then purified through column chromatography.
Applications De Recherche Scientifique
The CDK9 inhibitor has been extensively studied for its potential applications in cancer treatment. CDK9 is known to play a crucial role in promoting the growth and survival of cancer cells by regulating the expression of genes involved in cell cycle progression and DNA replication. Inhibition of CDK9 activity by 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models.
Propriétés
Formule moléculaire |
C15H13ClN2O2S |
|---|---|
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
4-chloro-3,5-dimethyl-1-naphthalen-2-ylsulfonylpyrazole |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-15(16)11(2)18(17-10)21(19,20)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3 |
Clé InChI |
RZVYENDCWHMLTC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)Cl |
SMILES canonique |
CC1=C(C(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)
![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)
![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)
![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)
![4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)


